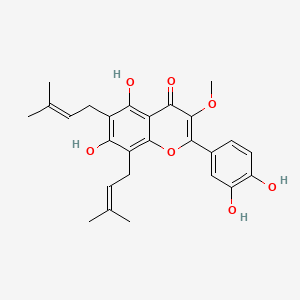![molecular formula C17H17NO6S B1663234 (2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid CAS No. 193808-18-3](/img/structure/B1663234.png)
(2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid, also known as PPS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PPS is a sulfonamide derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
Antineoplastic Activity
(2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid and its derivatives have been studied for their potential antineoplastic (anti-cancer) activity. Research has demonstrated encouraging results in both in vitro and in vivo studies against various human cancer cell lines, including breast cancer, leukemia, ovarian cancer, colon adenocarcinoma, and kidney carcinoma. These studies indicate the compound's potential as an antineoplastic agent (Dutta et al., 2014), (Dutta et al., 2015).
Gelation Properties
In another study, researchers explored the gelation properties of (2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid derivatives. Specifically, they investigated how the substitution of the amide group with a sulfonamide moiety influences gelation ability and properties, including gel-to-sol transition temperature, mechanical properties, and gelation kinetics. This research provides insights into the application of these compounds in creating supramolecular gels, which have potential uses in various industries (Alegre-Requena et al., 2020).
Antibacterial Activity
The compound has also been studied in the context of developing sensitive assays for detecting sulfonamide antibiotics, which are commonly used in the veterinary field. This application is crucial for ensuring food safety, as it aids in the detection of antibiotic residues in food products like milk (Adrián et al., 2009).
Material Science Applications
In material science, derivatives of (2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid have been utilized in synthesizing macrocyclic aromatic ether sulfones and other compounds. These materials are notable for their potential applications in ion exchange, catalysis, and separations due to their unique structural and chemical properties (Rodewald & Ritter, 1997).
Enzymatic Synthesis and Drug Metabolism
The compound has also been used in the enzymatic synthesis of drug metabolites and the study of drug metabolism. This application is particularly relevant in pharmaceutical research for understanding how drugs are metabolized and transformed in the body, which is critical for drug development and safety assessments (Zmijewski et al., 2006).
Propriétés
Numéro CAS |
193808-18-3 |
|---|---|
Nom du produit |
(2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid |
Formule moléculaire |
C17H17NO6S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
(2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C17H17NO6S/c19-16(20)11-10-15(17(21)22)18-25(23,24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,20)(H,21,22)/t15-/m1/s1 |
Clé InChI |
IQGHPUPMOUUHPP-OAHLLOKOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N[C@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Synonymes |
2(R)-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid; Compound C; N-(4-Biphenylylsulfonyl)-D-glutamic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid](/img/structure/B1663154.png)
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole](/img/structure/B1663158.png)
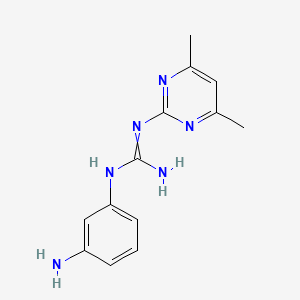
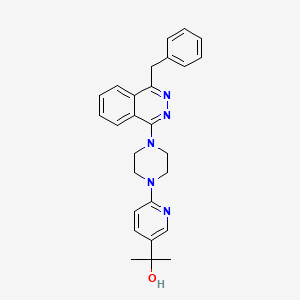
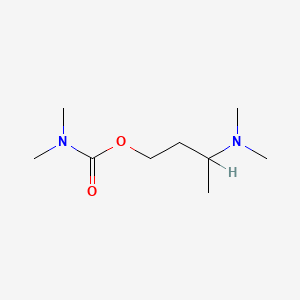
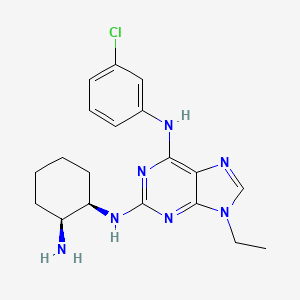
![1-[4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B1663165.png)
![4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid](/img/structure/B1663166.png)
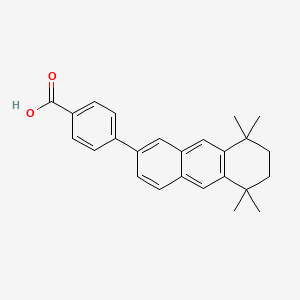
![2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1663168.png)
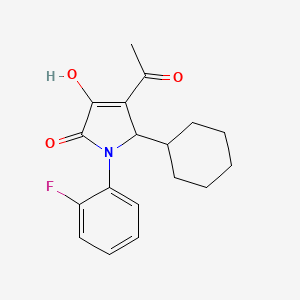
![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)
![2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B1663173.png)
